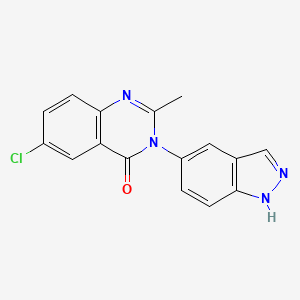

6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on ist eine synthetische organische Verbindung, die zur Quinazolinon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Quinazolinon-Kern umfasst, der an der 6. Position mit einer Chlor-Gruppe, an der 3. Position mit einer Indazol-Einheit und an der 2. Position mit einer Methylgruppe substituiert ist. Die Verbindung hat aufgrund ihrer potenziellen biologischen und pharmakologischen Aktivitäten Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder dessen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Chlor-Gruppe: Die Chlorierung des Quinazolinon-Kerns kann mit Reagenzien wie Thionylchlorid oder Phosphorylchlorid erreicht werden.

Anbindung der Indazol-Einheit: Die Indazol-Einheit kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der das chlor-substituierte Quinazolinon in Gegenwart einer Base wie Kaliumcarbonat mit einem Indazol-Derivat reagiert.

Methylierung: Der letzte Schritt beinhaltet die Methylierung des Quinazolinon-Kerns an der 2. Position unter Verwendung von Methyliodid oder Dimethylsulfat in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet den Einsatz von kontinuierlichen Strömungsreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um Quinazolinon-Derivate mit höheren Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Quinazolinon-Derivate zu erhalten.

Substitution: Die Chlor-Gruppe an der 6. Position kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden, um eine Vielzahl von substituierten Quinazolinon-Derivaten zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung oder Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Quinazolinon-Derivate mit höheren Oxidationsstufen.

Reduktion: Reduzierte Quinazolinon-Derivate.

Substitution: Substituierte Quinazolinon-Derivate mit verschiedenen funktionellen Gruppen, die die Chlor-Gruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie eingesetzt.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine potenziellen pharmakologischen Aktivitäten, einschließlich Antikrebs-, Entzündungshemmungs- und antimikrobiellen Eigenschaften.

Industrie: Verwendet bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten.

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme durch Bindung an ihre aktiven Zentren zu hemmen und damit ihre katalytische Aktivität zu blockieren. Diese Hemmung kann zur Modulation verschiedener biologischer Signalwege führen, was zu therapeutischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der Zellen oder Organismen ab, die untersucht werden.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted quinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Chlor-3-(1H-indazol-5-yl)quinazolin-4(3H)-on: Fehlt die Methyl-Gruppe an der 2. Position.

6-Chlor-3-(1H-indazol-5-yl)-2-phenylquinazolin-4(3H)-on: Enthält eine Phenyl-Gruppe anstelle einer Methyl-Gruppe an der 2. Position.

6-Chlor-3-(1H-indazol-5-yl)-2-ethylquinazolin-4(3H)-on: Enthält eine Ethyl-Gruppe anstelle einer Methyl-Gruppe an der 2. Position.

Einzigartigkeit

6-Chlor-3-(1H-indazol-5-yl)-2-methylquinazolin-4(3H)-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

708212-94-6 |

|---|---|

Molekularformel |

C16H11ClN4O |

Molekulargewicht |

310.74 g/mol |

IUPAC-Name |

6-chloro-3-(1H-indazol-5-yl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C16H11ClN4O/c1-9-19-15-4-2-11(17)7-13(15)16(22)21(9)12-3-5-14-10(6-12)8-18-20-14/h2-8H,1H3,(H,18,20) |

InChI-Schlüssel |

ZLXIVBVPCIXBJS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=CC4=C(C=C3)NN=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)

![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)

![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)